Home > Products > Screening Compounds P129763 > N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide
N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide -

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide

Catalog Number: EVT-4462581
CAS Number:
Molecular Formula: C19H19N3O
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor. [] It demonstrated efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro and showed in vivo efficacy in a TEL-Jak2 model. [] AZD1480 exhibits excellent physical properties, preclinical pharmacokinetics and is currently being evaluated in Phase I clinical trials. []

1-Benzyl-2-[1-(5-methyl-1H-pyrazol-3-yl)-2-phenylethyl]benzimidazole

Compound Description: This compound features a 5-methyl-1H-pyrazol-3-yl ring. [] Structurally, it contains one pyrazole ring and two phenyl rings, which are nearly perpendicular to the benzimidazole ring system. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It demonstrates potent in vivo antiplatelet and antithrombotic activities. [] SAR216471 is considered a potential backup for clopidogrel. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound contains a dihydro-1H-pyrazol-3-yl ring. [] Its structure features two quinoline ring systems oriented at a specific dihedral angle. []

Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate

Compound Description: This compound features a 5-methyl-1H-pyrazol-3-yl group. [] The molecules exhibit a polarized structure in the nitroaniline portion and are linked into chains by hydrogen bonds. []

Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

Compound Description: This compound is formed from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate by reduction and ring formation. [] It crystallizes with Z' = 2 in the space group P-1 and forms sheets through hydrogen bonding. []

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate

Compound Description: This compound is a pyrazole derivative that forms a network structure through hydrogen bonding in its crystal structure. [, ]

Compound Description: This compound is a potent σ(1) receptor (σ(1)R) antagonist. [] It demonstrates a high affinity for the σ(1)R and displays dose-dependent antinociceptive effects in several neuropathic pain models. []

1,1′-Bis(1-acetyl-5-methyl-1H-pyrazol-3-yl)ferrocene

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting a different conformation. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812)

Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). [] It shows high potency and subtype selectivity for mGlu2 and has favorable lipophilicity. []

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline-2,4-diamines

Compound Description: These are a series of compounds that act as potent p21-activated kinase 4 (PAK4) inhibitors. [] They exhibit significant inhibitory activity against PAK4 and display potent antiproliferative activity. []

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas

Compound Description: These compounds act as mixed cholecystokinin (CCK)-A/CCK-B ligands. [, ] They show anxiolytic and antidepressant effects. [, ]

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

Compound Description: This compound features a 1H-pyrazol-3-yl ring and forms supramolecular chains through hydrogen bonding. []

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

Compound Description: This compound exists in a specific crystalline form. [] It has potential applications in the treatment of cancer and other proliferative diseases. []

Compound Description: This compound exists in an enamine-keto tautomeric form due to strong intramolecular hydrogen bonding. [] It acts as a neutral tridentate ligand. []

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

Compound Description: The structure of this compound features a quinoline ring system, a thiophene ring, and phenyl ring substituents. [] These rings are inclined at specific angles to the dihydropyrazole ring. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

Compound Description: This is a series of compounds characterized by the presence of a trifluoromethyl group, a hydroxy group, and a propanone linker. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor. [] It exhibits potency and efficacy in rodent choroidal neovascularization (CNV) models and has limited systemic exposure after topical ocular administration. [] Acrizanib has multiple formulation options and is considered a potential therapy for neovascular age-related macular degeneration. []

N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

Compound Description: This is a class of compounds synthesized from 4-amino-4H-1,2,4-triazole. []

2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine

Compound Description: This compound features a planar fused ring system and forms linear chains through hydrogen bonding in its crystal structure. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

Compound Description: This compound is a potent non-peptidic formyl peptide receptor (FPR) agonist. [] It has been investigated for its potential to visualize FPRs in the brain using positron emission tomography (PET). []

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

Compound Description: These are a series of compounds designed as potential tubulin polymerization inhibitors. [] Some of these compounds have demonstrated effective in vitro antiproliferative activities against various cancer cell lines. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

Compound Description: This series of compounds was synthesized using a one-pot, four-component domino reaction and was evaluated for antibacterial activity. []

1-(5-methyl-4H-pyrazol-3-yl)methanamine derivatives

Compound Description: This is a series of compounds synthesized and screened for antibacterial activities. []

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor. [] It exhibits robust in vivo antitumor activity and is currently under phase I clinical evaluation as a potential treatment for human malignancies. []

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate

Compound Description: This compound forms complex sheets through a network of hydrogen bonds in its crystal structure. []

Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

Compound Description: This compound is an isomer of Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and forms chains through hydrogen bonding in its crystal structure. []

2-(5-Aryl-1-carbomethoxy-1H-pyrazol-3-yl)phenols

Compound Description: This series of compounds exhibits varying degrees of charge transfer depending on the substituent and solvent polarity. [] Some derivatives display excited-state intramolecular proton transfer, leading to a large Stokes shift in their fluorescence spectra. []

5-(1-Aryl-1H-pyrazol-3-yl)-1H-tetrazoles

Compound Description: This class of compounds was synthesized via a multi-step process involving [3+2] cycloaddition and N-alkylation. [] Several compounds within this series showed significant in vivo antihyperglycemic activity in streptozotocin-induced diabetic rats and exhibited inhibitory activity against glycogen phosphorylase. []

Properties

Product Name

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide

IUPAC Name

N-[4-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propanamide

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C19H19N3O/c1-3-19(23)21-18-8-7-13(2)11-16(18)14-5-4-6-15(12-14)17-9-10-20-22-17/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ODNXKCZTHQDDRO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=CC=CC(=C2)C3=CC=NN3

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=CC=CC(=C2)C3=CC=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.